molecular formula C23H24ClN3O2S B2372677 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine CAS No. 478245-22-6

1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine

Cat. No.: B2372677
CAS No.: 478245-22-6
M. Wt: 441.97
InChI Key: ZAVNGRHQGOPVQR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group attached to a chlorophenyl group, a pyridinyl group, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, pyridinyl, and piperazine groups would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the pyridinyl group might participate in electrophilic substitution reactions .

Scientific Research Applications

Antimycobacterial Applications

1,5-Diphenylpyrrole derivatives, including those related to 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine, have been studied for their antimycobacterial activity. These compounds have shown significant activity against Mycobacterium tuberculosis and atypical mycobacteria, with some derivatives exhibiting better activity than standard treatments like streptomycin (Biava et al., 2008).

Synthesis of Pyrrolidine Derivatives

The acid-catalyzed reaction of related compounds has been used to synthesize new 1-(arylsulfonyl)pyrrolidines. These reactions, which include compounds similar to this compound, proceed under mild conditions and offer a method for the synthesis of pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Antimicrobial Activity

Compounds with structures related to this compound have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly those with arylthio/sulfinyl/sulfonyl groups, have shown favorable herbicidal and insecticidal activities (Wang et al., 2015).

Synthesis of Novel Heterocycles

Synthetic routes involving similar compounds have been explored to produce new heterocycles with potential antimicrobial activity. These include reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide, leading to the formation of various pyrazoles, isoxazoles, and pyrimidinethiones (El‐Emary et al., 2002).

Inhibition of Monoamine Oxidase

Compounds structurally related to this compound, such as 3-aryl-Delta3-pyrrolines, have been identified as irreversible inhibitors of monoamine oxidase B. This action is thought to occur through a two-step process during which the compound is metabolized by MAO B (Williams & Lawson, 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict how this compound might interact with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of this compound could lead to new insights in fields such as medicinal chemistry, materials science, or environmental science. Future research might focus on exploring its synthesis, properties, and potential applications .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-yl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2S/c1-17-16-21(18-6-4-3-5-7-18)25-23(27-14-12-26(2)13-15-27)22(17)30(28,29)20-10-8-19(24)9-11-20/h3-11,16H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVNGRHQGOPVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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